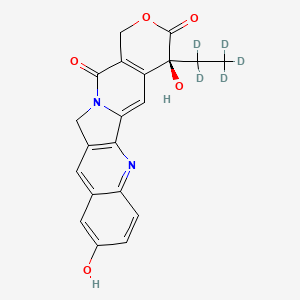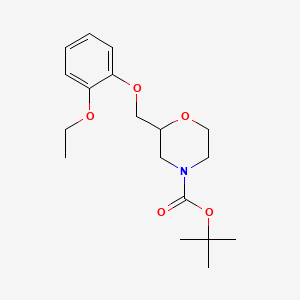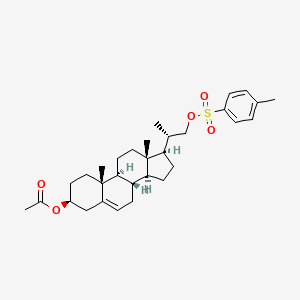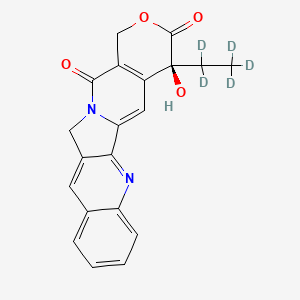
Ethyl Biscoumacetate-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl Biscoumacetate-d8 is a deuterated derivative of Ethyl Biscoumacetate, a coumarin-based anticoagulant drug. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The molecular formula of this compound is C22H8D8O8, and it is primarily used in scientific research due to its stable isotope labeling.
準備方法
The synthesis of Ethyl Biscoumacetate-d8 involves the incorporation of deuterium into the Ethyl Biscoumacetate molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Ethyl Biscoumacetate can also lead to the incorporation of deuterium atoms into the final product.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuterium exchange reactions and the use of deuterated starting materials.
化学反応の分析
Ethyl Biscoumacetate-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.
Substitution: Substitution reactions can occur at the aromatic rings or the ester group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl Biscoumacetate-d8 has a wide range of scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and kinetic studies.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions due to its deuterium labeling.
Medicine: This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: this compound is used in the development of new anticoagulant drugs and other therapeutic agents.
作用機序
Ethyl Biscoumacetate-d8 exerts its effects by inhibiting the synthesis of Vitamin K-dependent clotting factors. These clotting factors, including Factors II (prothrombin), VII, IX, and X, are essential for the blood coagulation cascade. This compound interferes with the recycling of Vitamin K by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This inhibition leads to a decrease in the active form of Vitamin K, impairing the carboxylation of clotting factors and resulting in prolonged bleeding times and decreased blood clot formation .
類似化合物との比較
Ethyl Biscoumacetate-d8 is similar to other coumarin-based anticoagulants, such as Warfarin and Dicoumarol. its deuterium labeling makes it unique and valuable for specific research applications. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. Similar compounds include:
Warfarin: A widely used anticoagulant with a similar mechanism of action.
Dicoumarol: Another coumarin-based anticoagulant with similar properties.
Ethyl Biscoumacetate: The non-deuterated form of this compound.
This compound stands out due to its stable isotope labeling, making it a valuable tool in scientific research.
特性
CAS番号 |
1329834-88-9 |
|---|---|
分子式 |
C22H16O8 |
分子量 |
416.411 |
IUPAC名 |
ethyl 2,2-bis(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)acetate |
InChI |
InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3/i3D,4D,5D,6D,7D,8D,9D,10D |
InChIキー |
JCLHQFUTFHUXNN-UWAUJQNOSA-N |
SMILES |
CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O |
同義語 |
4-Hydroxy-α-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-2-oxo-2H-1-benzopyran-3-acetic Acid-d8 Ethyl Ester; 3,3’-(Carboxymethylene)bis(4-hydroxycoumarin-d4) Ethyl Ester; BOEA-d8; Bis(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetic Acid-d8 Ethyl Ester; NSC 363 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


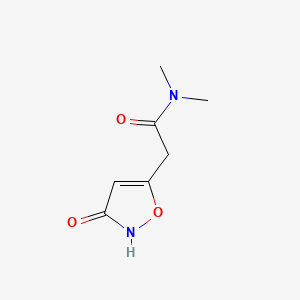
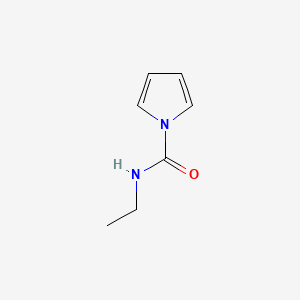
![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)


